molecular formula C10H18ClNO2 B2915089 Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride CAS No. 2305251-70-9

Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride

Cat. No.: B2915089
CAS No.: 2305251-70-9
M. Wt: 219.71
InChI Key: SESVPINYQADUMJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate hydrochloride (C₉H₁₆ClNO₂, MW 189.69) is a spirocyclic compound featuring a bicyclic 4-azaspiro[2.5]octane core esterified with a methyl acetate group. Its spiro architecture confers conformational rigidity, making it valuable in medicinal chemistry as a scaffold for drug design, particularly for central nervous system (CNS) targets . The hydrochloride salt enhances solubility and stability for synthetic applications .

Properties

IUPAC Name

methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)6-8-2-5-11-10(7-8)3-4-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESVPINYQADUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNC2(C1)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing an amine and an ester functional group can undergo intramolecular cyclization to form the spirocyclic structure.

    Introduction of the Methyl Group: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for designing new drugs with improved pharmacokinetic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of spirocyclic frameworks in target compounds.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can enhance the compound’s selectivity and potency. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Spiro Ring System
Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate hydrochloride C₉H₁₆ClNO₂ 189.69 Ester, tertiary amine (HCl) 4-azaspiro[2.5]octane
4-Azaspiro[2.5]octan-7-ol hydrochloride C₇H₁₃ClNO 163.64 Hydroxyl, tertiary amine (HCl) 4-azaspiro[2.5]octane
2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride C₉H₁₆ClNO₂ 189.69 Carboxylic acid, tertiary amine (HCl) 6-azaspiro[3.4]octane
7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride C₇H₁₃ClN₂O 176.64 Ketone, primary amine (HCl) 5-azaspiro[2.4]heptane
4,7-Diazaspiro[2.5]octane derivatives Varies ~400–500 Multiple amines, heterocycles 4,7-diazaspiro[2.5]octane

Key Observations :

  • Spiro Ring Size : Smaller spiro systems (e.g., 2.4 or 2.5) increase ring strain but enhance binding specificity in enzyme pockets .
  • Diazaspiro Derivatives : The addition of a second nitrogen (e.g., 4,7-diazaspiro[2.5]octane) broadens hydrogen-bonding capacity, useful in kinase inhibitors .

Biological Activity

Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride (CAS No. 2305251-70-9) is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure, which may enhance its biological activity and pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of the Compound

The compound features a spirocyclic framework, which is known to provide rigidity and specificity in drug design. This structural characteristic may improve the selectivity and binding affinity of pharmaceutical agents, making it a valuable candidate for further research in various therapeutic areas.

Currently, the precise mechanism of action for this compound remains largely uncharacterized. Preliminary studies suggest that it may interact with specific molecular targets within biological systems, potentially altering cellular processes. However, detailed investigations are required to elucidate these interactions fully.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have yet to be thoroughly studied. Understanding these parameters is crucial for determining its bioavailability and therapeutic efficacy:

  • Absorption : Information on how well the compound is absorbed into the bloodstream is currently lacking.
  • Distribution : The distribution profile within tissues and organs remains to be established.
  • Metabolism : Insights into metabolic pathways will inform potential interactions with other drugs.
  • Excretion : Data on how the body eliminates the compound is essential for assessing safety and efficacy.

Case Studies

  • In Vitro Assays : Initial assays using derivatives of spirocyclic compounds have demonstrated significant antibacterial activity with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria . Future studies should focus on testing this compound in similar assays to determine its MIC values.
  • Animal Models : The efficacy of related compounds in animal models has been documented, showing promising results in treating infections caused by resistant strains . Conducting similar studies with this compound could provide insights into its therapeutic potential.

This compound can be synthesized through several chemical reactions:

StepReaction TypeDescription
1CyclizationFormation of the spirocyclic core from suitable precursors.
2MethylationIntroduction of the methyl group via methylating agents like methyl iodide.
3Salt FormationConversion to hydrochloride salt by treatment with hydrochloric acid.

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